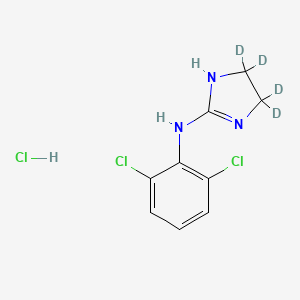

Clonidine-d4 Hydrochloride

Overview

Description

Clonidine-d4 (hydrochloride) is a deuterated form of clonidine, which is an alpha-2 adrenergic receptor agonist. This compound is primarily used as an internal standard for the quantification of clonidine in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling in Clonidine-d4 (hydrochloride) helps in distinguishing it from the non-labeled clonidine during analytical procedures.

Preparation Methods

The synthesis of Clonidine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the clonidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 2,6-dichlorophenylacetonitrile with deuterated ammonia to form the deuterated imidazoline ring, followed by the addition of hydrochloric acid to obtain Clonidine-d4 (hydrochloride) . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Clonidine-d4 (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents like methanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Clonidine-d4 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of clonidine.

Biology: Employed in studies involving alpha-2 adrenergic receptors to understand their role in various biological processes.

Medicine: Utilized in pharmacokinetic studies to monitor the metabolism and distribution of clonidine in the body.

Industry: Applied in the development and quality control of pharmaceutical formulations containing clonidine.

Mechanism of Action

Clonidine-d4 (hydrochloride) exerts its effects by stimulating alpha-2 adrenergic receptors in the brainstem. This leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral resistance, renal vascular resistance, heart rate, and blood pressure . The molecular targets involved include the alpha-2A, alpha-2B, and alpha-2C adrenergic receptors, which mediate the compound’s effects on the cardiovascular system .

Comparison with Similar Compounds

Clonidine-d4 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from non-labeled clonidine and other similar compounds. Some similar compounds include:

Clonidine: The non-deuterated form of Clonidine-d4 (hydrochloride), used for similar applications but without the benefits of deuterium labeling.

Doxazosin-d8 (hydrochloride): Another deuterated compound used as an internal standard for the quantification of doxazosin.

Risperidone-D4 solution: A deuterated form of risperidone used in analytical studies.

The uniqueness of Clonidine-d4 (hydrochloride) lies in its specific use as an internal standard for clonidine quantification, providing more accurate and reliable analytical results.

Biological Activity

Clonidine-d4 hydrochloride is a deuterated analog of clonidine, primarily used as an internal standard in pharmacokinetic and analytical studies. This compound retains the biological activity of clonidine while allowing for precise quantification in various experimental settings. This article explores the biological activity, pharmacokinetics, mechanisms of action, and clinical implications of this compound based on diverse research findings.

This compound has the following chemical characteristics:

- Chemical Name : 2-((2,6-dichlorophenyl) amino)-2-imidazoline hydrochloride

- Molecular Formula : C9H5Cl2N3·HCl

- Molecular Weight : 266.56 g/mol

- Solubility : Soluble in water and alcohol

The deuteration at specific positions enhances the stability and detection of the compound during mass spectrometry analysis.

Clonidine-d4 functions similarly to clonidine by acting as an agonist at alpha-2 adrenergic receptors (α2-ARs). The mechanism involves:

- Central Nervous System Effects : Clonidine-d4 reduces sympathetic outflow from the CNS, leading to decreased heart rate and blood pressure. It primarily acts on the locus coeruleus and other brain regions involved in cardiovascular regulation .

- Receptor Affinity : Clonidine-d4 exhibits high affinity for α2A, α2B, and α2C adrenergic receptors, with inhibition constants (Kis) reported as 61.66 nM, 69.18 nM, and 134.9 nM respectively .

Pharmacokinetics

The pharmacokinetic profile of clonidine-d4 is critical for understanding its clinical application:

- Absorption : Clonidine-d4 reaches maximum concentration within 60 to 90 minutes post-administration.

- Distribution : The volume of distribution ranges from 1.7 to 2.5 L/kg, indicating extensive tissue distribution.

- Metabolism : It undergoes limited metabolism primarily via CYP450 enzymes, with less than 50% being metabolized to inactive metabolites .

- Elimination : Approximately 50% is excreted unchanged in urine .

Clinical Applications

Clonidine-d4 is primarily used in research settings but has implications in clinical pharmacology:

- Sedation : Its effects on sedation and analgesia make it valuable in pediatric intensive care settings, particularly during procedures requiring sedation .

- Hypertension Management : Clonidine's ability to lower blood pressure makes it relevant in treating hypertensive crises when rapid control is necessary .

Case Studies

-

Pediatric Sedation During ECMO :

A study involving infants on extracorporeal membrane oxygenation (ECMO) showed that clonidine administration resulted in improved sedation levels with a median infusion dose of 0.24 µg/kg/h. This study highlighted the need for adjusted dosing guidelines based on age and weight to optimize therapeutic outcomes . -

Long-term Effects on Cardiovascular Health :

Clinical trials have indicated that long-term use of clonidine can lead to a moderate reduction in cardiac output without significantly affecting peripheral resistance or renal function, making it a viable option for chronic hypertension management .

Research Findings

Recent studies have explored various aspects of clonidine-d4's biological activity:

Properties

IUPAC Name |

4,4,5,5-tetradeuterio-N-(2,6-dichlorophenyl)-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIFSRGNXRYGHF-HGFPCDIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661873 | |

| Record name | N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67151-02-4 | |

| Record name | N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.